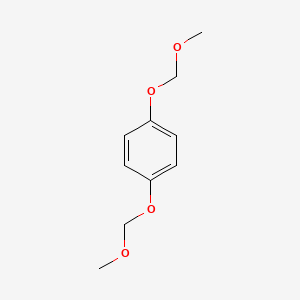

1,4-Bis(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-13-9-3-5-10(6-4-9)14-8-12-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLPGESRIHBBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337424 | |

| Record name | 1,4-Bis-methoxymethoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87905-74-6 | |

| Record name | 1,4-Bis-methoxymethoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways and Precursor Derivatization

Strategic Methoxymethylation of Hydroquinone (B1673460) Derivatives

The direct methoxymethylation of hydroquinone is the most straightforward approach to 1,4-bis(methoxymethoxy)benzene. This process involves the reaction of hydroquinone with a methoxymethylating agent, typically chloromethyl methyl ether (MOMCl), in the presence of a base.

Mechanistic Investigations of Etherification Reactions

The etherification of hydroquinone with agents like MOMCl proceeds via a nucleophilic substitution mechanism. The hydroxyl groups of hydroquinone act as nucleophiles, attacking the electrophilic carbon of the chloromethyl methyl ether. The reaction is typically facilitated by a base, which deprotonates the hydroquinone to form a more potent nucleophile, the hydroquinoxide ion.

The mechanism of depigmentation by hydroquinone itself involves the inhibition of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. nih.govnih.gov Studies have shown that hydroquinone can alter cellular metabolism by inhibiting DNA and RNA synthesis. ijdvl.com The auto-oxidation of hydroquinone is a known issue, leading to the formation of colored byproducts and a reduction in its efficacy for certain applications. ijdvl.com

Mechanistic studies on the hydrodeoxygenation of hydroquinone over catalysts like Au/α-TiO2 have identified key intermediates such as benzoquinone and 1,4-cyclohexanediol. researchgate.net The presence of oxygen vacancies on the catalyst surface is crucial for facilitating the cleavage of C-O bonds. researchgate.net

Methodological Refinements for Enhanced Selectivity

Achieving high yields and selectivity in the methoxymethylation of hydroquinone derivatives is paramount. The choice of base and solvent system can significantly influence the reaction's outcome. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the phenolic hydroxyl groups.

In syntheses involving unsymmetrical or polysubstituted hydroquinones, regioselectivity becomes a critical consideration. The electronic and steric properties of existing substituents on the aromatic ring can direct the methoxymethylation to a specific hydroxyl group. For instance, electron-donating groups can enhance the nucleophilicity of a nearby hydroxyl group, while bulky substituents can hinder the approach of the methoxymethylating agent.

A variety of catalysts have been explored to improve the efficiency and selectivity of hydroquinone etherification. For example, polymer-incarcerated platinum catalysts have been used for the aerobic oxidation of hydroquinone derivatives. researchgate.net The use of solid acid catalysts, such as p-toluenesulfonic acid-MCM-41, has been shown to effectively catalyze the synthesis of hydroquinone monomethyl ether from hydroquinone and methanol (B129727), with benzoquinone often used as an initiator. google.com

Table 1: Reaction Conditions for the Synthesis of Hydroquinone Monomethyl Ether This interactive table summarizes various catalytic systems and their performance in the synthesis of hydroquinone monomethyl ether.

| Catalyst | Methylating Agent | Initiator | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-Toluenesulfonic acid-MCM-41 | Methanol | Benzoquinone | 70 | 3 | 99.3 | google.com |

| Dodecyl sulfuric acid-MOR | Methanol | Benzoquinone | 70 | 3 | 97.6 | google.com |

| Sulfamic acid-ZSM-5 | Methanol | Benzoquinone | 70 | 3 | 97.8 | google.com |

| H₂O₂-ZSM-5 | Methanol | Benzoquinone | 70 | 2-6 | 99.5 | google.com |

Convergent and Divergent Synthetic Approaches to Functionalized Analogues

The synthesis of functionalized analogues of this compound often requires more intricate synthetic strategies. These approaches can be broadly categorized as either convergent or divergent.

Synthesis of Phenolic Precursors with Subsequent Methoxymethoxy Protection

In many synthetic routes, a functionalized phenolic precursor is first synthesized, followed by the protection of the hydroxyl groups as MOM ethers. This strategy allows for the introduction of various substituents onto the aromatic ring prior to the protection step.

For example, the synthesis of schweinfurthin analogues has involved the preparation of substituted phenols which are then protected. acs.org In one instance, a brominated dihydroxybenzaldehyde was treated with MOMCl and diisopropylethylamine to yield the corresponding bis(methoxymethoxy) derivative. nih.gov Similarly, the synthesis of sanjoseolide analogues started with a 2,4-dihydroxyacetophenone, which was iodinated and then protected with MOM groups. acs.org

The Fries rearrangement of hydroquinone diacetate in the presence of a Lewis acid is another method to produce a phenolic precursor, quinacetophenone (2,5-dihydroxyacetophenone), which can then be further modified and protected. arabjchem.org

Multi-step Total Synthesis Incorporating Methoxymethoxy-Protected Intermediates

This compound and its derivatives are valuable intermediates in the total synthesis of complex natural products and other target molecules. The MOM protecting groups are stable to a wide range of reaction conditions, yet can be selectively removed when needed.

In the total synthesis of (+)-Raputindole A, a methoxymethyl-protected intermediate was utilized. acs.org The synthesis of deoxyrhapontigenin also employed a 1,3-bis(methoxymethoxy)-5-vinylbenzene intermediate, which was prepared from α-resorcylic acid. scielo.br This intermediate underwent a Heck reaction to build the stilbene (B7821643) core. scielo.br The synthesis of the aglycone of IB-00208 involved a key arylbromide intermediate protected with MOM groups. nih.gov

Furthermore, the synthesis of cassiarin A has been achieved from 1-(bromomethyl)-3,5-bis(methoxymethoxy)benzene. researchgate.net The synthesis of phenolic bis-styrylbenzenes as potential β-amyloid binding ligands also made use of MOM-protected intermediates in Wittig-type and Heck coupling reactions. nih.gov

Table 2: Examples of MOM-Protected Intermediates in Total Synthesis This interactive table showcases the application of various MOM-protected benzene (B151609) derivatives in the synthesis of complex molecules.

| Intermediate | Target Molecule/Class | Key Reaction Type | Reference |

|---|---|---|---|

| 1,4-Bis((methoxymethoxy)methyl)benzene | (+)-Raputindole A | Iridium-catalyzed cyclization | acs.org |

| 1-Ethenyl-3,5-bis(methoxymethoxy)benzene | Deoxyrhapontigenin | Heck reaction | scielo.br |

| 2-Bromo-3,6-bis(methoxymethoxy)benzaldehyde | Aglycone of IB-00208 | Wittig olefination | nih.gov |

| 1-(Bromomethyl)-3,5-bis(methoxymethoxy)benzene | Cassiarin A | Not specified | researchgate.net |

| (E,E)-1,4-bis-(4-methoxymethoxy)styrylbenzene | Phenolic bis-styrylbenzenes | Wittig reaction | nih.gov |

| 2-Bromo-1,3-bis(methoxymethoxy)-5-(methoxymethyl)benzene | Schweinfurthin Analogue | Not specified | acs.org |

| 1-[3-Iodo-2,4-bis(methoxymethoxy)phenyl]ethanone | Sanjoseolide | Stille coupling | acs.org |

Elucidation of Chemical Reactivity and Mechanistic Pathways

Electrophilic Aromatic Substitution on the Bis(methoxymethoxy)benzene Core

The methoxymethoxy group (–OCH₂OCH₃) is a strong activating group in electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.com This is due to the electron-donating nature of the oxygen atoms, which increases the electron density of the benzene (B151609) ring through resonance, making it more susceptible to attack by electrophiles. organicchemistrytutor.com The two methoxymethoxy groups in 1,4-Bis(methoxymethoxy)benzene are positioned para to each other, which has significant implications for the regioselectivity of substitution reactions.

Regioselectivity and Electronic Effects of Methoxymethoxy Groups

The electronic effects of the methoxymethoxy groups are paramount in directing incoming electrophiles. These groups are considered ortho, para-directors. organicchemistrytutor.comlibretexts.org In the case of this compound, the positions ortho to each methoxymethoxy group are the only available sites for substitution. Due to the symmetry of the molecule, all four of these positions are chemically equivalent.

The electron-donating resonance effect of the oxygen atoms in the methoxymethoxy group significantly outweighs their inductive electron-withdrawing effect. This net electron donation activates the aromatic ring, making it more reactive than benzene itself towards electrophiles. organicchemistrytutor.commasterorganicchemistry.com The increased electron density is particularly pronounced at the ortho and para positions relative to the substituent. organicchemistrytutor.com In this compound, this leads to a high electron density at the four available carbon atoms on the ring, predisposing the molecule to substitution at these sites.

| Substituent | Electronic Effect | Directing Influence |

| -OCH₂OCH₃ | Strong activating (electron-donating via resonance) | ortho, para |

Detailed Mechanistic Analysis of Substitution Processes

The mechanism of electrophilic aromatic substitution on this compound follows a well-established two-step pathway. libretexts.orgmsu.edu

Formation of the Sigma Complex (Arenium Ion): The reaction is initiated by the attack of an electrophile (E⁺) on the electron-rich benzene ring. msu.edumasterorganicchemistry.com This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edumasterorganicchemistry.comorgosolver.com The positive charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the methoxymethoxy groups, which provides significant stabilization. organicchemistrytutor.com

Deprotonation to Restore Aromaticity: In the second, fast step, a weak base present in the reaction mixture removes a proton from the carbon atom to which the electrophile has bonded. msu.edumasterorganicchemistry.com This regenerates the aromatic π-system, yielding the substituted product. masterorganicchemistry.com

Transformations Involving Methoxymethoxy Ethers

The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, mild acidic conditions. libretexts.orgresearchgate.net

Controlled Hydrolysis and Deprotection Kinetics

The deprotection of the methoxymethoxy ethers in this compound to yield 1,4-dihydroxybenzene (hydroquinone) can be achieved under acidic conditions. libretexts.org The reaction proceeds via protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to release methanol (B129727) and a hemiacetal intermediate, which then decomposes to formaldehyde (B43269) and the free phenol (B47542).

The kinetics of this deprotection can be influenced by the reaction conditions, such as the strength of the acid catalyst and the solvent used. researchgate.net For instance, the use of a catalytic amount of CBr₄ in isopropanol (B130326) under reflux has been reported as an efficient method for the hydrolysis of MOM ethers. researchgate.net Other methods include the use of Lewis acids like ZnBr₂ with a soft nucleophile such as n-propanethiol, which can rapidly and selectively cleave MOM ethers. researchgate.net

| Deprotection Reagent | Conditions | Key Features |

| CBr₄ (catalytic) | iPrOH, reflux | Efficient for hydrolysis. researchgate.net |

| ZnBr₂, n-PrSH | - | Rapid and selective cleavage. researchgate.net |

| Acidic Hydrolysis | Aqueous acid | General method for MOM deprotection. libretexts.org |

Oxidative and Reductive Manipulations of the Benzene Ring

The benzene ring of this compound can undergo both oxidation and reduction, although these transformations can be influenced by the presence of the methoxymethoxy groups.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially oxidize the benzene ring, leading to ring-opening or the formation of quinone-like structures, especially after deprotection to the corresponding hydroquinone (B1673460). The electron-rich nature of the ring makes it susceptible to oxidation. libretexts.org

Reduction: The aromatic ring can be reduced under certain conditions, for example, through catalytic hydrogenation (H₂ with a catalyst like palladium on carbon). libretexts.org However, harsh conditions may be required, and these conditions might also lead to the cleavage of the methoxymethoxy ether linkages.

Pericyclic and Multicomponent Reactions

While direct examples of this compound participating in pericyclic or multicomponent reactions as a primary reactant are not extensively documented, its derivatives could potentially be involved in such transformations.

Pericyclic Reactions are concerted reactions that proceed through a cyclic transition state. unina.itimperial.ac.uk These include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. unina.itimperial.ac.uk While the aromatic core of this compound is generally stable and less likely to participate directly in pericyclic reactions, substituents introduced onto the ring could undergo such transformations. For instance, if an unsaturated side chain were to be introduced via electrophilic substitution, this side chain could then participate in a Diels-Alder reaction.

Multicomponent Reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. caltech.edunih.gov The utility of this compound in MCRs would likely be as a precursor to a more reactive intermediate. For example, after deprotection to hydroquinone, the resulting diol could potentially participate in MCRs that involve phenolic hydroxyl groups.

Applications in Advanced Organic Synthesis and Materials Design

Precursor in the Synthesis of Biologically Relevant Frameworks

Once the core molecular skeleton is assembled, the MOM groups of 1,4-bis(methoxymethoxy)benzene and its derivatives can be removed to yield hydroquinones, which are common structural motifs in many biologically active compounds.

Chalcones, considered precursors to flavonoids, are α,β-unsaturated ketones with two aromatic rings. They and their flavonoid derivatives exhibit a wide range of biological activities. The synthesis of many of these compounds relies on MOM-protected phenolic precursors to prevent undesired side reactions during their construction, which often involves base-catalyzed Claisen-Schmidt condensation.

For example, the synthesis of isobavachalcone, a prenylated chalcone (B49325) with significant biological activity, has been achieved efficiently using MOM-protected intermediates. wikipedia.orgnih.gov The route involves a Claisen-Schmidt condensation between 4-(methoxymethoxy)benzaldehyde (B3055510) and a MOM-protected acetophenone (B1666503) derivative, followed by acid-mediated deprotection to yield the final trihydroxy-substituted chalcone. wikipedia.orgnih.gov Similarly, the synthesis of various 4-chromanone (B43037) (a flavonoid type) and chalcone derivatives with antibacterial properties utilizes MOM-protected acetophenones and various aldehydes, with the final step being the removal of the MOM groups. mdpi.com

Table 1: Examples of MOM-Protected Precursors in Chalcone Synthesis

| Precursor 1 | Precursor 2 | Condensation Method | Final Product (after deprotection) |

| 3-Iodo-2,4-bis(methoxymethoxy)acetophenone | 4-(Methoxymethoxy)benzaldehyde | Claisen-Schmidt | Isobavachalcone wikipedia.orgnih.gov |

| MOM-protected acetophenone | Aromatic aldehydes | Claisen-Schmidt (KOH) | Various Chalcone & 4-Chromanone Derivatives mdpi.com |

Styrylbenzenes, including stilbenes and their analogues, are another class of compounds with significant potential in biomedical research, particularly as anticancer agents and ligands for β-amyloid plaques implicated in Alzheimer's disease. doi.orggoogle.com The synthesis of hydroxylated styrylbenzenes often necessitates the use of protecting groups.

Phenolic bis-styrylbenzenes have been synthesized as potential β-amyloid binding ligands. google.com The synthetic routes involved the preparation of MOM-protected precursors which were then subjected to deprotection using hydrochloric acid to afford the final, biologically active phenolic compounds. google.com This strategy allows for the construction of the styryl framework without interference from the phenol (B47542) groups.

Building Block for Functional Polymer Systems

The rigid aromatic core of this compound makes it, or its immediate derivatives, an attractive building block for functional polymers. After polymerization, the MOM groups can potentially be removed to introduce hydroxyl functionalities, enabling further modification or influencing the polymer's properties, such as solubility and intermolecular interactions.

The parent compound, this compound, is explicitly listed as a monomer for copolymerization with phenol, forming "Phenol, polymer with this compound" (CAS 26834-02-6). lookchem.comchemicalbook.com More broadly, derivatives of the 1,4-disubstituted benzene (B151609) core are fundamental to the production of high-performance polymers. For instance, the related monomer 1,4-bis(chloromethyl)benzene (B146612) is a key precursor for poly(p-phenylene vinylene) (PPV), a well-known conductive polymer used in light-emitting diodes (LEDs). smolecule.com It is also used to produce hypercrosslinked polymers and as a crosslinking agent for other polymers, such as poly(vinyl imidazolium), to create adsorbents. smolecule.comresearchgate.netjlu.edu.cn

Furthermore, hydroquinone (B1673460) itself is a known polymerization inhibitor but also serves as a monomer for materials like PEEK and conjugated microporous polymers for sensing applications. wikipedia.orgrsc.org The synthesis of these functional polymers often requires precursors where the reactive sites are masked, a role perfectly suited for this compound and related derivatives.

Table 2: Polymer Applications of 1,4-Disubstituted Benzene Building Blocks

| Monomer/Precursor | Polymer Type | Application |

| Phenol and 1,4-Bis(methoxymethyl)benzene (B1630615) | Phenolic Polymer | Resin/Polymer Synthesis lookchem.comchemicalbook.com |

| 1,4-Bis(chloromethyl)benzene | Poly(p-phenylene vinylene) (PPV) | Conductive Polymers, LEDs smolecule.com |

| 1,4-Bis(chloromethyl)benzene | Crosslinked Poly(vinyl imidazolium) | Adsorbents researchgate.netjlu.edu.cn |

| Hydroquinone (deprotected form) | PEEK, Conjugated Microporous Polymers | High-Performance Thermoplastics, Chemical Sensors wikipedia.orgrsc.org |

Incorporation into Polymeric Scaffolds

The compound 1,4-Bis(methoxymethyl)benzene serves as a key monomer in the synthesis of hyper-cross-linked polymers (HCPs), a class of porous organic polymers (POPs) known for their high surface areas, chemical robustness, and tunable porosity. univie.ac.atdiva-portal.org These materials are created through extensive cross-linking of aromatic monomers. nih.govsemanticscholar.org

In a notable synthetic approach, 1,4-Bis(methoxymethyl)benzene undergoes self-condensation when treated with strong Brønsted acid catalysts like triflic acid or sulfuric acid. univie.ac.at This reaction proceeds via an acid-catalyzed activation of the methoxymethyl ether, which then acts as an electrophile in a Friedel-Crafts-type alkylation of another benzene ring, leading to the formation of a rigid, three-dimensional network. This method provides a metal-free route to porous organic polymers, addressing sustainability concerns in materials synthesis. univie.ac.at

The properties of the resulting HCPs are influenced by the reaction conditions and the catalyst used. Research has shown that while the use of 1,4-bis(methoxymethyl)benzene can sometimes lead to inconsistent polymerization and nonporous networks, the incorporation of more rigid co-monomers, such as biphenyl (B1667301) moieties, can enhance the stability of reaction intermediates and promote the formation of porous structures. univie.ac.at The general strategy of using external cross-linkers like 1,4-bis(chloromethyl)benzene in Friedel-Crafts alkylation to "knit" together aromatic units is a well-established method for producing HCPs, and this compound functions as a self-cross-linking monomer within this framework. nih.govsemanticscholar.orgbeilstein-journals.orgsci-hub.se

Table 1: Synthesis of Hyper-cross-linked Polymers (HCPs) from Benzyl Ether Monomers

| Monomer | Catalyst | Polymer Name | Key Finding | Reference |

|---|---|---|---|---|

| 1,4-Bis(methoxymethyl)benzene | Triflic Acid | BMMB-T | Self-condensation to form HCPs via a metal-free route. | univie.ac.at |

| 1,4-Bis(methoxymethyl)benzene | Sulfuric Acid | BMMB-S | Self-condensation to form HCPs via a metal-free route. | univie.ac.at |

| 4,4'-Bis(methoxymethyl)biphenyl | Triflic Acid | BMMBP-T | Biphenyl moiety enhances stability and porous network formation. | univie.ac.at |

| 4,4'-Bis(methoxymethyl)biphenyl | Sulfuric Acid | BMMBP-S | Biphenyl moiety enhances stability and porous network formation. | univie.ac.at |

This table is based on data from a study on metal-free hyper-cross-linked polymers. univie.ac.at

Design of Specialty Resins and Macromolecules

The structural motif of a para-disubstituted benzene ring is fundamental to the design of various specialty resins and macromolecules, where the central ring acts as a rigid core and the substituents provide functionality for polymerization or cross-linking. While direct polycondensation of this compound is less common, its structural analogues are widely used, and the compound itself is listed as a component in certain resin formulations. googleapis.com

For example, the principle of using para-disubstituted benzene derivatives in polycondensation is well-demonstrated in the synthesis of materials like poly(silphenylene-siloxane). ccspublishing.org.cn In this case, a related monomer, 1,4-bis(dimethylsilyl)benzene, undergoes dehydrocarbon polycondensation with dialkoxysilanes to create polymers with alternating silicon-aromatic and siloxane units. ccspublishing.org.cn Similarly, silicon-containing epoxy resins with enhanced flame retardancy have been synthesized from 1,4-bis(glycidyloxydimethyl silyl)-benzene, showcasing how the benzene core can be functionalized to build resins with specific high-performance properties. cnrs.fr

The methoxymethoxy groups in this compound can be hydrolyzed to hydroxyl groups, yielding hydroquinone. This transformation allows it to serve as a protected precursor to hydroquinone, a common component in the synthesis of polyesters and polyethers. The use of the methoxymethyl (MOM) protecting group can be advantageous in multi-step syntheses where the free hydroxyl groups of hydroquinone might interfere with other desired reactions.

Table 2: Examples of Macromolecules from para-Disubstituted Benzene Monomers

| Monomer | Polymer/Resin Type | Key Property/Application | Reference |

|---|---|---|---|

| 1,4-Bis(dimethylsilyl)benzene | Poly(silphenylene-siloxane) | Alternating copolymer structure | ccspublishing.org.cn |

| 1,4-Bis(glycidyloxydimethyl silyl)benzene | Epoxy Resin | Flame retardancy, thermal stability | cnrs.fr |

Utilization in Click Chemistry and Bioconjugation

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. organic-chemistry.org The premier example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. nih.govbeilstein-journals.orgmdpi.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Methoxymethoxy-Functionalized Alkynes

In the context of CuAAC, the methoxymethoxy (MOM) group functions primarily as a robust and reliable protecting group for alcohols. researchgate.net Many complex molecules, particularly in the field of bioconjugation, contain both hydroxyl (-OH) groups and alkyne functionalities necessary for the click reaction. To prevent the acidic proton of the hydroxyl group from interfering with the reaction or to avoid its unwanted reaction under different conditions, it is often protected.

The MOM group is ideal for this purpose as it forms a stable ether linkage that is tolerant to the mild, often aqueous conditions of the CuAAC reaction. researchgate.net For instance, in the synthesis of glycoconjugates, a carbohydrate bearing multiple hydroxyl groups can be selectively functionalized with an alkyne. The remaining hydroxyls are then protected with MOM groups before the molecule is subjected to the CuAAC reaction with an azide-functionalized partner. researchgate.net

Reaction Scheme: Role of MOM Protection in CuAAC

Protection: A molecule containing a hydroxyl group and an alkyne is treated with a reagent like methoxymethyl chloride to convert the hydroxyl into a MOM ether.

CuAAC Reaction: The MOM-protected alkyne is then reacted with an azide (B81097) (R-N₃) in the presence of a Cu(I) catalyst to form the triazole ring. The MOM group remains intact during this step.

Deprotection (Optional): After the successful click reaction, the MOM group can be easily removed under mild acidic conditions to regenerate the free hydroxyl group in the final conjugate, a step that would not have been possible without initial protection. researchgate.net

This strategy of using methoxymethoxy-functionalized alkynes is crucial in the multi-step synthesis of complex pharmaceuticals, probes for chemical biology, and functionalized materials where precise control over reactive functional groups is paramount. researchgate.netsigmaaldrich.com

In Depth Structural Characterization and Computational Modeling

Advanced Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure, connectivity, and electronic environment of 1,4-bis(methoxymethoxy)benzene. High-resolution NMR and mass spectrometry offer complementary insights into both its conformational preferences and fragmentation patterns.

While specific conformational studies on this compound are not extensively documented, the analysis would parallel that of other 1,4-dialkoxybenzenes and flexible molecules. researchgate.net Key NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be employed to determine through-space proximities between protons on the side chains and the aromatic ring, revealing their preferred spatial arrangement. frontiersin.org Furthermore, variable-temperature NMR studies can be used to analyze the thermodynamics of conformational exchange, potentially identifying distinct conformers, such as those where the methoxymethoxy groups are on the same side (syn) or opposite sides (anti) of the benzene (B151609) ring. nih.gov

The expected ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment. The aromatic protons of a para-disubstituted benzene ring typically appear as a singlet or a pair of doublets, depending on the solvent and electronic effects of the substituents. mnstate.edulibretexts.org The protons of the methylene (B1212753) (-O-CH₂-O-) and methyl (-O-CH₃) groups would appear as distinct singlets.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | ~6.9 - 7.2 | ~116 - 118 |

| Aromatic C-O | - | ~152 - 154 |

| -O-CH₂-O- | ~5.1 - 5.3 | ~94 - 96 |

| -O-CH₃ | ~3.4 - 3.6 | ~55 - 57 |

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. When analyzing complex mixtures, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) provide separation prior to detection, allowing for the identification of individual components. sielc.com

The fragmentation behavior of this compound under electron ionization (EI) can be predicted by analogy to other hydroquinone (B1673460) ethers and related structures. researchgate.netnih.gov The molecular ion peak (M⁺) would be observed at m/z 198, corresponding to the molecular formula C₁₀H₁₄O₄. epa.gov The primary fragmentation pathways would likely involve the cleavage of the ether linkages.

Key fragmentation steps may include:

Alpha-cleavage: Loss of a methoxy (B1213986) radical (•OCH₃, 31 u) to form an oxonium ion.

Cleavage of the methylene-oxygen bond: Loss of formaldehyde (B43269) (CH₂O, 30 u) is a common fragmentation pathway for methoxymethyl ethers.

Cleavage of the aryl-oxygen bond: This would lead to fragments corresponding to the hydroquinone moiety and the methoxymethoxy side chain.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound Based on fragmentation patterns of analogous hydroquinone ethers. researchgate.netnih.gov

| m/z | Possible Fragment | Proposed Loss |

|---|---|---|

| 198 | [C₁₀H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 168 | [M - CH₂O]⁺ | Loss of formaldehyde |

| 153 | [M - •CH₂OCH₃]⁺ | Loss of methoxymethyl radical |

| 137 | [M - •OCH₃ - CH₂O]⁺ | Loss of methoxy radical and formaldehyde |

| 123 | [M - OCH₂OCH₃]⁺ | Loss of methoxymethoxy group |

| 110 | [C₆H₆O₂]⁺ | Hydroquinone radical cation |

X-ray Crystallographic Analysis of Molecular Conformation

Single-crystal X-ray diffraction provides definitive information on the solid-state conformation and packing of molecules. While a specific crystal structure for this compound is not publicly available, analysis of closely related 1,4-dialkoxybenzene derivatives allows for a robust prediction of its crystallographic features. mdpi.comresearchgate.net

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions. rsc.org The ether oxygen atoms are effective hydrogen bond acceptors, leading to the formation of numerous C-H···O interactions with protons from the aromatic ring and methyl groups of adjacent molecules. rsc.org These interactions are crucial in stabilizing the crystal lattice.

The inherent flexibility of the methoxymethoxy side chains creates the potential for both conformational disorder and polymorphism. mdpi.com Polymorphism is the ability of a compound to crystallize in multiple distinct crystal forms, which may exhibit different physical properties. ub.edu This can arise from different packing arrangements or from different molecular conformations being present in the crystal lattice.

Conformational disorder may occur if the side chains adopt multiple orientations within a single crystal structure, leading to an average electron density map for those atoms. Given the low rotational barrier of the C-O bonds, it is plausible that different conformers could have similar energies, making polymorphism or disorder likely for this compound. The specific crystalline form obtained would be sensitive to experimental conditions such as the solvent used and the rate of crystallization. mdpi.com

Quantum Chemical and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules at an atomic level. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer deep insights into the behavior of this compound, complementing experimental data. nih.govnih.gov

Quantum chemical calculations, particularly using DFT methods, can be used to determine the optimized molecular geometry and relative energies of different conformers. researchgate.netdergipark.org.tr A potential energy surface scan can be performed by systematically rotating the dihedral angles of the methoxymethoxy side chains to identify the most stable (lowest energy) conformations and the energy barriers between them. Such calculations are also used to predict electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are important for understanding the molecule's reactivity. clinicsearchonline.org

Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing a picture of its dynamic conformational landscape in different environments (e.g., in a solvent or in the solid state). semanticscholar.orgnih.gov By simulating a large ensemble of molecules, MD can reveal preferred intermolecular arrangements, predict crystal packing, and explore how the molecule interacts with its surroundings. karazin.ua These simulations are invaluable for interpreting experimental results and predicting properties that are difficult to measure directly.

Electronic Structure Calculations and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer deep insights into the distribution of electrons and the nature of molecular orbitals. For aromatic compounds like this compound, DFT methods, such as those utilizing the B3LYP functional, have been shown to provide reliable results for electronic properties. nih.gov

Frontier Molecular Orbitals and Reactivity Descriptors:

The reactivity of a molecule can often be rationalized by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

| Computational Parameter | Significance in Reactivity Prediction | Typical Method of Calculation |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles. | DFT (e.g., B3LYP functional) |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles. | DFT (e.g., B3LYP functional) |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. A smaller gap generally implies higher reactivity. | Calculated from HOMO and LUMO energies |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites. | DFT calculations |

Modeling of Solvation Effects and Reaction Energies

The behavior of a molecule in solution can differ significantly from its properties in the gas phase due to interactions with solvent molecules. Computational models can account for these solvation effects through two primary approaches: implicit and explicit solvation models.

Implicit and Explicit Solvation Models:

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgfiveable.me This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and geometry. fiveable.me Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). faccts.de

Explicit solvation models involve the inclusion of individual solvent molecules in the calculation. nih.gov This method can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, but at a significantly higher computational cost. Hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent offer a compromise between accuracy and computational expense. nih.gov

Reaction Energy Calculations:

Computational chemistry can also be employed to calculate the reaction energies associated with the formation of this compound, for instance, through the etherification of hydroquinone. By calculating the total electronic energies of the reactants and products, the enthalpy of the reaction can be estimated. These calculations can be performed in both the gas phase and in solution to understand the influence of the solvent on the reaction thermodynamics.

| Solvation Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| Implicit (Continuum) | Solvent is treated as a continuous dielectric medium. wikipedia.org | Computationally efficient, good for bulk effects. fiveable.me | Does not account for specific solute-solvent interactions like hydrogen bonds. |

| Explicit | Individual solvent molecules are included in the calculation. nih.gov | Provides a detailed picture of specific interactions. | Computationally expensive. |

| Hybrid (Explicit/Implicit) | A small number of explicit solvent molecules are treated in the presence of a continuum model. nih.gov | Balances accuracy and computational cost. | The choice of explicit solvent molecules can be subjective. |

Conformational Landscape Analysis and Energy Minima

The flexibility of the methoxymethoxy side chains in this compound gives rise to multiple possible conformations. Understanding the conformational landscape and identifying the low-energy conformers is crucial, as the geometry of the molecule can significantly influence its physical properties and biological activity.

Exploring the Potential Energy Surface:

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometric parameters. wikipedia.orglibretexts.org By systematically varying key dihedral angles, such as those associated with the rotation around the C-O bonds of the side chains, it is possible to map out the PES and identify the energy minima, which correspond to stable conformations, and the transition states that connect them.

For analogous molecules like 1,2-dimethoxybenzene, computational studies have been performed to explore the conformational space by rotating the substituent groups. These studies often employ methods like relaxed potential energy surface scans, where the geometry is optimized at each step of the scan. Such analyses reveal the most stable arrangements of the substituents relative to the benzene ring and the energy barriers for interconversion between different conformers.

| Conformational Feature | Description | Method of Analysis |

|---|---|---|

| Dihedral Angle Rotation | Systematic rotation around key single bonds to explore different spatial arrangements. | Potential Energy Surface (PES) Scan |

| Energy Minima | Points on the PES corresponding to stable, low-energy conformations. | Geometry Optimization |

| Transition States | Saddle points on the PES that represent the energy barriers between conformers. | Transition State Search Algorithms |

| Relative Energies | The energy difference between various conformers, indicating their relative populations at equilibrium. | Calculated from the energies of the optimized geometries. |

Interdisciplinary Research Avenues

Supramolecular Chemistry and Non-Covalent Interactions

The benzene (B151609) core of 1,4-bis(methoxymethoxy)benzene, once deprotected to reveal the hydroquinone (B1673460) or further modified, becomes a critical element in the architecture of molecules designed for supramolecular chemistry. This field focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures.

The hydroquinone moiety, derived from this compound, is a key component in the design of host-guest systems. These systems are composed of a larger "host" molecule that can recognize and bind a smaller "guest" molecule with high specificity. The electron-rich nature of the hydroquinone ring allows it to participate in π-π stacking and hydrogen bonding interactions, which are crucial for molecular recognition.

For instance, the hydroquinone framework can be incorporated into larger macrocyclic hosts. The orientation of the hydroxyl groups (after deprotection) can be tailored to create specific binding pockets for complementary guest molecules. Research has shown that cyclophane-like receptors incorporating hydroquinone units can bind small aromatic molecules, with the stability of the resulting complex being governed by a combination of π-stacking and hydrogen bonds researchgate.net.

Furthermore, the integration of the hydroquinone unit into more complex systems, such as porphyrin-quinone conjugates, allows for the study of photoinduced electron transfer processes within a host-guest framework. In these systems, the quinone part, derived from the hydroquinone, can act as an electron acceptor, mimicking processes found in natural photosynthesis researchgate.netresearchgate.net.

Table 1: Examples of Host-Guest Systems Derived from Hydroquinone Precursors

| Host Molecule Type | Guest Molecule | Key Interactions |

| Cyclophane with Hydroquinone Unit | Substituted Benzenes | π-π Stacking, Hydrogen Bonding |

| Porphyrin-Quinone Conjugate | Electron Donors | Electron Transfer, π-π Stacking |

| Calixarene with Hydroquinone Moiety | Alkylammonium Ions | Hydrophobic Interactions, Hydrogen Bonding |

The rigid, planar structure of the benzene ring in this compound makes it an excellent building block for molecules designed to self-assemble into larger, ordered structures. Once the methoxymethoxy groups are removed or replaced, the resulting hydroquinone or its derivatives can direct the self-assembly process through specific intermolecular interactions.

In solution, porphyrin-quinone molecules, synthesized using hydroquinone precursors, can self-assemble into nanostructures such as J-aggregates and H-aggregates mdpi.com. These aggregates exhibit unique photophysical properties due to the close proximity and ordered arrangement of the porphyrin and quinone units. The formation of these assemblies is driven by a combination of π-π stacking, hydrogen bonding, and van der Waals forces.

In the solid state, the ability of hydroquinone to form extensive hydrogen-bonded networks is well-documented. This property is exploited in the field of crystal engineering to create porous crystalline materials known as clathrates desy.de. These materials can encapsulate small guest molecules within their crystal lattice, with potential applications in separation and storage technologies. The precise geometry of the hydroquinone unit dictates the size and shape of the cavities within the clathrate structure.

Biological Tool Development

The core structure of this compound is a valuable starting point for the synthesis of molecules intended for use as biological tools. These tools are designed to interact with biological systems in a specific manner, allowing researchers to study and manipulate biological processes.

The hydroquinone framework can be chemically modified to create ligands that bind to specific proteins. By adding various functional groups to the benzene ring, it is possible to tune the ligand's size, shape, and electronic properties to achieve high affinity and selectivity for a target protein.

For example, hydroquinone derivatives have been investigated as inhibitors of enzymes such as tyrosinase, which is involved in melanin (B1238610) production nih.gov. The design of these inhibitors often involves creating a molecule that can fit into the active site of the enzyme and interact with key amino acid residues. Molecular docking studies can be used to predict the binding mode of these ligands and guide the design of more potent inhibitors nih.gov.

Table 2: Research Findings on Hydroquinone Derivatives in Protein Binding

| Derivative Class | Target Protein | Key Findings |

| Hydroquinone Esters | Mushroom Tyrosinase | Inhibition of enzyme activity through binding at the active site. |

| Substituted Hydroquinones | Various Kinases | Potential for development as kinase inhibitors for cancer therapy. |

Derivatives of hydroquinone are being developed as fluorescent probes to visualize and study biochemical pathways within living cells. The conversion between the hydroquinone and quinone forms involves a change in the electronic properties of the molecule, which can be coupled to a change in fluorescence.

Quinone-based fluorophores are designed to react with specific biomolecules or to respond to changes in the cellular environment, such as redox state nih.goved.ac.ukrsc.org. For instance, a probe might be designed to fluoresce only after it has been reduced by a particular enzyme. This "turn-on" fluorescence allows for the sensitive and selective detection of the target enzyme's activity in real-time. The development of these probes is a rapidly advancing area, with applications in diagnostics and drug discovery nih.goved.ac.ukrsc.org.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Accessibility

Currently, established methods for the synthesis of acetals like 1,4-Bis(methoxymethoxy)benzene from hydroquinone (B1673460) are known. However, future research could focus on developing novel synthetic routes with improved efficiency, safety, and sustainability. Key areas for exploration would include:

Green Chemistry Approaches: Investigation into the use of non-toxic solvents and reagents, lower energy consumption processes, and catalysts that can be easily recovered and reused would align with modern principles of sustainable chemistry.

Catalyst Development: Research into new catalytic systems, such as solid acid catalysts or novel organocatalysts, could lead to higher yields, improved selectivity, and milder reaction conditions compared to traditional methods.

Flow Chemistry: Adapting the synthesis to continuous flow processes could offer benefits in terms of scalability, safety, and process control, thereby enhancing its accessibility for larger-scale applications.

Exploration of Unprecedented Reactivity Patterns

The primary role of the methoxymethyl (MOM) group in this compound is as a protecting group for the hydroquinone hydroxyls. This group is known for its stability under a range of conditions and its selective removal. Future research could delve into less conventional reactivity:

Catalytic C-H Activation: Exploring the possibility of selectively activating the C-H bonds on the benzene (B151609) ring or the methoxymethyl groups could open new pathways for functionalization without requiring the removal of the protecting groups.

Photochemical Reactions: Investigating the behavior of this compound under various light conditions could reveal novel photochemical transformations or applications in photochemistry.

Electrochemical Reactivity: Studying its electrochemical properties might lead to applications in electro-organic synthesis or as a component in redox-active materials.

Advanced Functional Material Design and Applications

While this compound is primarily an intermediate, its structural backbone (a protected hydroquinone) is a common motif in functional materials. Future research could explore its potential as a building block for:

Polymers and Resins: Its bifunctional nature allows for its potential use as a monomer in the synthesis of new polymers. For instance, polymers incorporating this unit could be designed with specific thermal or optical properties, with the option of deprotection to reveal reactive hydroquinone units for cross-linking or further modification.

Liquid Crystals: The rigid benzene core is a feature of many liquid crystalline materials. Modifications to the structure of this compound could lead to the development of new liquid crystal candidates.

Organic Electronics: The hydroquinone moiety is redox-active. Although protected in this compound, derivatives could be explored for applications in organic electronics, such as in charge-transport layers or as components of redox-flow batteries, after appropriate modification and deprotection.

Integration into Automated Synthesis Platforms

Automated synthesis platforms offer the ability to rapidly synthesize and screen libraries of compounds. The integration of this compound and its derivatives into such platforms would depend on:

Robust Reaction Protocols: The development of highly reliable and reproducible reaction protocols for both the synthesis and deprotection of the MOM groups is essential for automation.

Solubility and Handling: The physical properties of this compound, such as its solubility and stability, would need to be compatible with the solvents and conditions used in automated systems.

In-line Analysis: The development of methods for real-time monitoring of reactions involving this compound would be crucial for the optimization and control of automated synthesis processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Bis(methoxymethoxy)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Williamson ether synthesis, using 1,4-dihydroxybenzene (hydroquinone) and methoxymethyl chloride in the presence of a base (e.g., NaOH or K₂CO₃). Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically affect reaction efficiency. For advanced purity, column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .

- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and avoid over-alkylation byproducts.

Q. How can crystallographic data for this compound be obtained and refined?

- Methodology : Single-crystal X-ray diffraction (SXRD) is ideal. Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and packing. Ensure crystals are grown via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

- Data Analysis : Cross-validate bond lengths and angles with density functional theory (DFT) calculations (e.g., using Gaussian 03) to address discrepancies between experimental and theoretical models .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Guidelines : Use nitrile gloves, lab coats, and P95 respirators during handling. Avoid skin contact due to potential irritancy (based on structural analogs in ). Store in airtight containers away from light and moisture to prevent decomposition .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How does the photochemical behavior of this compound compare to its structural analogs under UV irradiation?

- Experimental Design : Conduct steady-state photolysis in acetonitrile at 254 nm (similar to ). Analyze photoproducts via GC-MS or NMR to identify S–O cleavage products or radical intermediates.

- Key Findings : Analogous compounds (e.g., 1,4-bis(phenylsulfonyloxy)benzene) undergo S–O bond cleavage, generating sulfonyl radicals. Compare quantum yields and degradation pathways to assess stability under UV light .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodology : Use MP2/6-31G theory to calculate dipole moments and hyperpolarizabilities, validated against crystallographic data. For larger derivatives, DFT (e.g., B3LYP/6-311++G**) balances accuracy and computational cost .

- Data Interpretation : Discrepancies in electron density maps may arise from inadequate basis sets; refine models using triple-zeta basis sets with polarization functions .

Q. How can this compound serve as an intermediate in bioactive molecule synthesis?

- Case Study : In , methoxymethoxy-protected intermediates are used to synthesize antitumor agents. Deprotection with HCl yields phenolic groups for further functionalization (e.g., coupling with propanal derivatives).

- Optimization : Monitor deprotection efficiency via <sup>1</sup>H NMR (disappearance of methoxymethoxy peaks at δ 3.3–3.5 ppm) .

Q. What strategies resolve contradictions in stability data for this compound under oxidative conditions?

- Approach : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. Compare results to analogs (e.g., 1,3-Bis(4-methoxyphenoxy)benzene in ). Use radical scavengers (e.g., BHT) to suppress oxidative degradation .

- Findings : Contradictions may arise from trace metal impurities; include chelating agents (e.g., EDTA) in formulations to enhance stability .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of methoxymethoxy groups.

- Characterization : Combine <sup>13</sup>C NMR (δ 55–60 ppm for OCH₂O groups) and high-resolution mass spectrometry (HRMS) for unambiguous identification.

- Safety : Refer to SDS analogs (e.g., ) for hazard mitigation, as direct toxicological data for this compound are limited.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.